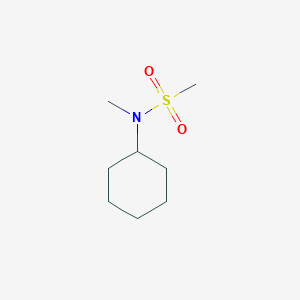
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as NTFD or nitrobenzoxadiazole, and it is a fluorescent probe that is commonly used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is based on its fluorescent properties. When excited by light of a specific wavelength, the compound emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of the compound and the local environment. Therefore, changes in the local environment can be detected by changes in the intensity of the emitted light.
Biochemical and Physiological Effects:
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in research experiments. However, it is important to note that NTFD may interfere with some biological processes due to its fluorescent properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is its high sensitivity and specificity. It can detect changes in the local environment at very low concentrations. In addition, it is easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of NTFD is that it may interfere with some biological processes due to its fluorescent properties. It is important to carefully design experiments to minimize any potential interference.
Direcciones Futuras
There are several future directions for research involving 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium. One area of research is the development of new fluorescent probes that are more specific and sensitive than NTFD. Another area of research is the application of NTFD in live-cell imaging to study dynamic cellular processes. In addition, researchers are exploring the use of NTFD in the development of biosensors for environmental monitoring and medical diagnostics. Finally, there is ongoing research to better understand the mechanism of action of NTFD and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a compound that has significant potential for scientific research applications. Its fluorescent properties make it a valuable tool for studying biochemical and physiological processes. While there are some limitations to its use, ongoing research is exploring ways to overcome these limitations and expand the potential applications of NTFD.
Métodos De Síntesis
The synthesis of 3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-aminobenzoic acid with trifluoromethanesulfonic anhydride. This reaction produces NTFD as a yellow solid. The purity of the compound can be increased by recrystallization from acetonitrile.
Aplicaciones Científicas De Investigación
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium is commonly used as a fluorescent probe in biochemical and physiological research. This compound has a high quantum yield and is highly sensitive to changes in the local environment. It can be used to monitor changes in pH, temperature, and ion concentration. In addition, NTFD is often used to study protein-protein interactions, enzyme kinetics, and intracellular signaling pathways.
Propiedades
Nombre del producto |
3-Oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium |
|---|---|
Fórmula molecular |
C7H3F3N2O4S |
Peso molecular |
268.17 g/mol |
Nombre IUPAC |
3-oxido-5-(trifluoromethylsulfonyl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H3F3N2O4S/c8-7(9,10)17(14,15)4-1-2-5-6(3-4)12(13)16-11-5/h1-3H |
Clave InChI |
MCGQHFSTNOVJHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=NO[N+](=C2C=C1S(=O)(=O)C(F)(F)F)[O-] |
SMILES canónico |
C1=CC2=NO[N+](=C2C=C1S(=O)(=O)C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)





![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)